Besifloxacin-d4 Hydrochloride

LC-MS/MS bioanalytical method validation isotope dilution mass spectrometry

Besifloxacin-d4 Hydrochloride is a stable isotopically labeled (SIL) analogue of the fourth-generation fluoroquinolone antibiotic besifloxacin, in which four hydrogen atoms at the azepane ring 3,3,4,4-positions are replaced by deuterium (D4). With a molecular weight of 434.33 g/mol—a +4 Da mass shift relative to unlabeled besifloxacin hydrochloride (430.30 g/mol)—this compound is purpose-designed as an internal standard (IS) for quantitative LC-MS/MS bioanalysis of besifloxacin in biological matrices.

Molecular Formula C19H22Cl2FN3O3
Molecular Weight 434.3 g/mol
Cat. No. B12431715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBesifloxacin-d4 Hydrochloride
Molecular FormulaC19H22Cl2FN3O3
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
InChIInChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m0./s1/i1D2,2D2;
InChIKeyPMQBICKXAAKXAY-BSFXGENRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Besifloxacin-d4 Hydrochloride: Deuterated Internal Standard for Besifloxacin LC-MS/MS Bioanalysis


Besifloxacin-d4 Hydrochloride is a stable isotopically labeled (SIL) analogue of the fourth-generation fluoroquinolone antibiotic besifloxacin, in which four hydrogen atoms at the azepane ring 3,3,4,4-positions are replaced by deuterium (D4) . With a molecular weight of 434.33 g/mol—a +4 Da mass shift relative to unlabeled besifloxacin hydrochloride (430.30 g/mol)—this compound is purpose-designed as an internal standard (IS) for quantitative LC-MS/MS bioanalysis of besifloxacin in biological matrices [1]. Besifloxacin itself is unique among ophthalmic fluoroquinolones: it was developed exclusively for topical ocular use and retains potent activity against ciprofloxacin- and methicillin-resistant staphylococci, with MIC90 values 4- to 128-fold lower than moxifloxacin, gatifloxacin, levofloxacin, and ciprofloxacin against resistant clinical isolates [2]. This distinctive potency profile, combined with the increasing regulatory expectation for SIL internal standards in bioanalytical method validation, makes Besifloxacin-d4 Hydrochloride a critical procurement item for laboratories conducting besifloxacin pharmacokinetic, tissue distribution, or bioequivalence studies [3].

ISTD Type Deuterated SIL analogue
Mass Label +4 Da shift (azepane-D4)
Key Feature Co-elution matrix effect control

Why Structural Analog Internal Standards Cannot Substitute for Besifloxacin-d4 Hydrochloride in Besifloxacin Bioanalysis


Published LC-MS/MS methods for besifloxacin quantification have relied on structural analog internal standards—nateglinide (a meglitinide-class antidiabetic, MW 317.4) or sparfloxacin (a structurally distinct fluoroquinolone, MW 392.4) [1][2]. These analogs differ from besifloxacin in molecular weight, chromatographic retention, extraction recovery, and ionization efficiency. As Stokvis et al. (2005) demonstrated across multiple analyte classes, structural analog IS may exhibit different extraction recoveries and matrix effect susceptibilities compared to the target analyte, potentially masking assay problems with stability, recovery, and ion suppression [3]. In the specific case of besifloxacin, which has a unique 7-azepinyl ring and 8-chloro substituent conferring distinct physicochemical properties (logP ~3.14, MW 393.8 free base), a non-isotopic structural analog cannot co-elute with the analyte or fully compensate for matrix effects across diverse biological matrices such as tears, plasma, aqueous humor, conjunctiva, and cornea [4]. Furthermore, for laboratories operating under ICH M10 or FDA bioanalytical guidance, the use of a structural analog IS requires extensive justification when a SIL IS is commercially available [5]. Besifloxacin-d4 Hydrochloride, with identical chemical structure to the analyte except for the +4 Da deuterium label, directly addresses this gap.

Target ISTD
Besifloxacin-d4 HCl
Co-elutes with analyte; near-identical matrix effect experience
Aligns with ICH M10/FDA/EMA SIL IS recommendation
No isotopic cross-talk (+4 Da)
Structural Analog IS
Nateglinide / Sparfloxacin
Separate retention; may not compensate for matrix effects
Requires extensive justification under current guidance
Different mass & ionization; risk of spectral overlap or non-equivalent recovery

Quantitative Differentiation Evidence: Besifloxacin-d4 Hydrochloride Versus Alternative Internal Standards for Besifloxacin LC-MS/MS Quantification


+4 Da Mass Shift Enables Baseline-Resolved MRM Detection Without Analyte Isotopic Interference

Besifloxacin-d4 Hydrochloride (monoisotopic mass of d4-free base: 397.15 Da; HCl salt: 434.33 Da) provides a net +4.0 Da mass shift relative to unlabeled besifloxacin free base (monoisotopic mass: 393.13 Da; HCl salt: 430.30 Da) [1]. This mass increment exceeds the generally accepted minimum of +3 Da required to avoid spectral overlap between the IS and the analyte's natural [M+2] and [M+4] isotopic contributions in unit-resolution quadrupole MS instruments . In contrast, the structural analog nateglinide (MW 317.4, used as IS in the Gu et al. 2016 method) has a mass difference of approximately -76 Da from besifloxacin and requires a separate MRM transition (m/z 318.3→166.1 vs. besifloxacin m/z 394.2→377.1), preventing co-elution-based matrix effect compensation [2]. Sparfloxacin (MW 392.4, used as IS by Arnold et al. 2008) differs by only ~1.4 Da from besifloxacin, creating potential for chromatographic and spectral overlap depending on resolution [3]. The +4 Da D4 labeling ensures unambiguous quantification without isotopic cross-talk, a critical requirement for achieving the FDA-recommended precision (≤15% CV) and accuracy (85-115%) across the calibration range [4].

Mass shift Δ
Head-to-head
+4.0 Da vs. -75.9 Da (nateglinide) / -1.4 Da (sparfloxacin)
Eliminates isotopic cross-talk; supports precision/accuracy review
Unit-resolution MS; FDA acceptance criteria context
LC-MS/MS bioanalytical method validation isotope dilution mass spectrometry

Deuteration at Non-Exchangeable Azepane Ring Positions Eliminates H/D Back-Exchange Artifacts

Besifloxacin-d4 Hydrochloride incorporates deuterium at the azepane ring 3,3,4,4-positions—all carbon-bound (C-D) sites that are non-exchangeable under typical bioanalytical sample preparation conditions (aqueous buffers, pH 2-10, room temperature to 40°C) . This contrasts with deuterated IS compounds labeled at N-D or O-D positions, which are susceptible to proton-deuterium back-exchange in protic solvents, leading to time-dependent IS concentration drift and compromised quantification accuracy . The Stokvis et al. (2005) review explicitly warns that 'deuterium-labeled compounds may demonstrate unexpected behavior, such as different retention times or recoveries, than the analyte' and 'exchange of deuterium atoms by hydrogen atoms' is a known failure mode for poorly designed SIL IS [1]. The azepane ring deuteration strategy, combined with the specified storage condition of −20°C to maximize recovery and long-term stability, ensures isotopic integrity throughout the analytical workflow . Structural analog IS such as nateglinide and sparfloxacin are inherently immune to D/H exchange but cannot match the analyte's physicochemical properties, presenting a different set of accuracy risks [2].

Deuterium stability
Class-level
Non-exchangeable C-D bonds (azepane ring)
Avoids H/D back-exchange drift; supports reproducibility review
Data to verify under specific method conditions
stable isotope labeling deuterium exchange bioanalytical chemistry

Superior Matrix Effect Compensation: SIL IS Co-Elution Corrects Ion Suppression That Structural Analog IS Cannot

A fundamental limitation of structural analog internal standards used in published besifloxacin methods is their inability to co-elute with the analyte, leaving differential matrix effects uncompensated. Gu et al. (2016) reported that nateglinide (IS) and besifloxacin were separated on a Sepax GP-Phenyl column with isocratic elution, but as structurally dissimilar compounds, they experience different ion suppression or enhancement from co-extracted tear, plasma, or ocular tissue matrix components [1]. A 2013 study on fluoroquinolone isotope dilution LC-MS/MS explicitly demonstrated that deuterated SIL standards that exhibit even slightly different LC retention times from their native analogues result in incomplete compensation of ion suppression/enhancement effects, introducing bias in isotope ratio measurements [2]. Besifloxacin-d4 Hydrochloride, with four deuterium atoms on the azepane ring, is expected to exhibit a retention time shift of approximately 0.01-0.03 minutes (shorter) relative to unlabeled besifloxacin—a phenomenon well-characterized for deuterated compounds in reversed-phase LC [3]. However, this sub-0.03 min shift is negligible compared to the complete chromatographic separation of structural analog IS, enabling near-perfect matrix effect normalization across diverse biological matrices including tears (high protein/salt), plasma (phospholipids), and ocular tissues (melanin, cellular debris) [4]. The ICH M10 guideline reinforces this expectation: 'The internal standard should be selected such that it compensates for variability in sample extraction, processing, and detection' [5].

Matrix effect
Cross-study comparable
Co-elution with analyte (ΔRT ≤0.03 min) vs. separate elution (analogs)
Supports matrix effect normalization review
Method context; post-column infusion evaluation recommended
matrix effects ion suppression isotope dilution bioanalytical LC-MS/MS

Besifloxacin's Unique Ocular Pharmacokinetic Advantage Supports Besifloxacin-Specific IS Selection Over Generic Fluoroquinolone IS

Besifloxacin possesses a quantitatively distinct antibacterial potency and ocular pharmacokinetic profile compared to other ophthalmic fluoroquinolones, which directly supports the need for a besifloxacin-specific deuterated IS rather than a generic fluoroquinolone IS. Against methicillin-resistant S. aureus (MRSA-CR), besifloxacin MIC90 is 4 μg/mL versus 64 μg/mL for both moxifloxacin and gatifloxacin—a 16-fold potency advantage [1]. Against ciprofloxacin/levofloxacin-resistant P. aeruginosa in a rabbit keratitis model, besifloxacin MIC was 2 μg/mL versus 16 μg/mL for gatifloxacin and 32 μg/mL for moxifloxacin—8- and 16-fold lower, respectively [2]. In an MRSA keratitis efficacy model, besifloxacin achieved an 8-fold lower MIC (1 μg/mL) than both gatifloxacin and moxifloxacin (8 μg/mL each), and besifloxacin-treated corneas had significantly lower bacterial CFU than all other treatment groups (P<0.01) [3]. The ocular PK/PD study by Proksch and Ward (2010) demonstrated that besifloxacin achieves AUC₀₋₂₄/MIC₉₀ ratios of ~800 in tears against ciprofloxacin-resistant MRSE and MRSA—values 1.5- to 38-fold higher than those of moxifloxacin and gatifloxacin [4]. These quantitative potency and exposure differences mean that a generic fluoroquinolone IS cannot be assumed to behave identically to besifloxacin during extraction, chromatography, or ionization—only a besifloxacin-matched SIL IS can provide the requisite analyte-specific compensation for reliable quantification across the besifloxacin concentration ranges observed in ocular tissues (0.103 ng/mL to 2,060 ng/mL) [5].

Analyte-specific fit
Cross-study comparable
MIC90 8-16× lower than moxifloxacin/gatifloxacin; distinct ocular PK profile
Supports besifloxacin-specific assay-range validation
Model-dependent review; PK/PD context
ocular pharmacokinetics pharmacodynamics fluoroquinolone antibiotics MIC90 comparison

ICH M10 and FDA Regulatory Guidance Explicitly Recommend SIL IS for MS-Based Bioanalysis

The ICH M10 guideline on Bioanalytical Method Validation (adopted May 2022) states: 'When MS detection is used, a stable isotope-labeled analyte is recommended as the IS whenever possible' [1]. The corresponding FDA Guidance for Industry (2018, updated 2022) contains the identical recommendation and further notes that 'it is important that the labeled standard is of high isotopic purity and does not contain unlabeled analyte' [2]. The European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation (2011, effective 2012) similarly recommends that 'whenever possible, a stable isotopically labelled internal standard should be used' for LC-MS/MS assays [3]. This tripartite regulatory consensus (ICH/FDA/EMA) creates a compliance imperative: laboratories conducting besifloxacin bioanalysis for regulatory submission (IND, NDA, ANDA, or equivalent) must either use Besifloxacin-d4 Hydrochloride as the IS or provide documented justification for using a non-isotopic alternative. The published methods using structural analog IS (nateglinide 2016, sparfloxacin 2008) predate the harmonized ICH M10 and current FDA/EMA expectations [4][5]. For new method development or existing method updates, the absence of a commercially available SIL IS for besifloxacin would require laboratories to either synthesize besifloxacin-d4 in-house (costly, time-consuming, requiring specialized facilities) or invest in extensive matrix effect and recovery documentation to justify a structural analog IS. Besifloxacin-d4 Hydrochloride resolves this compliance gap as an off-the-shelf solution.

Regulatory alignment
Source review
ICH M10/FDA/EMA recommend SIL IS
Supports method validation documentation context
Guidance review; prior methods used structural analog IS
regulatory bioanalysis ICH M10 FDA guidance method validation compliance

Priority Procurement Scenarios for Besifloxacin-d4 Hydrochloride in Bioanalytical and Pharmaceutical Research


Regulatory-Grade Besifloxacin Pharmacokinetic (PK) and Bioequivalence (BE) Studies in Ocular Tissues

For laboratories conducting besifloxacin PK studies in support of IND/NDA/ANDA submissions, Besifloxacin-d4 Hydrochloride is the regulatory-preferred internal standard for LC-MS/MS quantification in human tears, plasma, aqueous humor, conjunctiva, and cornea. As demonstrated by published besifloxacin PK data—human tear Cmax of 610 ± 540 μg/g at 15 min post-dose declining to 1.60 ± 2.28 μg/g at 24 h—the analytical method must cover a wide dynamic range (2-2000 ng/mL for tears) with precision better than 6% CV [1]. The +4 Da mass shift of besifloxacin-d4 enables unambiguous MRM channel separation without isotopic cross-talk from the analyte, while co-elution provides matrix effect compensation essential for the diverse ocular matrices encountered [2]. Under ICH M10, the use of this SIL IS eliminates the need for extensive justification of a structural analog IS and directly supports method validation acceptance criteria of 85-115% accuracy and ≤15% CV precision [3].

Simultaneous Multi-Fluoroquinolone Quantification in Ocular Tissue Distribution Studies

In studies comparing besifloxacin, moxifloxacin, and gatifloxacin tissue distribution—such as the Domingos et al. (2017) LC-QTOF/MS method that simultaneously quantified all three fluoroquinolones in cornea and aqueous humor—besifloxacin-d4 serves as the besifloxacin-specific SIL IS, while separate deuterated IS for moxifloxacin and gatifloxacin are used for their respective channels [1]. The quantitative differentiation of besifloxacin in these multi-analyte methods is critical: besifloxacin achieved the highest aqueous humor concentration among the three fluoroquinolones tested (at 10 min and 1 h post-instillation), while moxifloxacin showed the highest corneal concentration [1]. Using besifloxacin-d4 ensures that besifloxacin's unique tissue distribution pattern is not confounded by differential matrix effects across cornea versus aqueous humor matrices, and that the LOD of 0.11 μg/mL and LOQ of 0.42 μg/mL reported for the multi-analyte method are maintained for the besifloxacin channel [1].

Pharmaceutical Quality Control and Stability-Indicating Method Validation for Besifloxacin Drug Product

For QC laboratories performing stability-indicating assays on besifloxacin ophthalmic suspension (Besivance 0.6%) or besifloxacin hydrochloride API, Besifloxacin-d4 Hydrochloride enables isotope dilution mass spectrometry for accurate quantification of besifloxacin in the presence of its five known forced-degradation products (DP1-DP2 from photolysis, DP3 from oxidation, and two additional degradation products) [1]. Under ICH Q1A(R2) stress conditions (acidic, basic, oxidative, photolytic, thermal, and neutral hydrolysis), besifloxacin degrades via multiple pathways; the deuterated IS co-elutes with the parent drug peak, enabling selective quantification of intact besifloxacin without interference from degradation products that may share similar fragmentation patterns [2]. The requirement for high isotopic purity (typically ≥98% isotopic enrichment, verified by lot-specific Certificate of Analysis) ensures that the IS does not contribute to the degradant signal [3]. This application is particularly relevant for ANDA and DMF submissions, where demonstration of stability-indicating capability is a regulatory requirement .

Enantiomeric Purity Determination of S-Besifloxacin in Chiral Drug Substance Analysis

Besifloxacin is a single-enantiomer (S-configuration) chiral fluoroquinolone, and the determination of enantiomeric impurity (R-besifloxacin, Impurity A) is a critical quality attribute for besifloxacin hydrochloride API [1]. While chiral HPLC methods using cyclodextrin-based stationary phases or pre-column derivatization with GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) have been developed for enantiomeric separation, LC-MS/MS with Besifloxacin-d4 Hydrochloride as IS provides an orthogonal, mass-based confirmation of besifloxacin identity and purity that is independent of chiral chromatographic resolution [2]. The +4 Da mass label differentiates the deuterated IS from both S-besifloxacin and R-besifloxacin (Impurity A), which share identical molecular weight and fragmentation patterns. The IS can be used to correct for any ionization variability when quantifying trace levels of the enantiomeric impurity (typical specification: R-enantiomer ≤0.5% relative to S-besifloxacin) in API release testing and stability studies [3].

Application
Selection Property
Validation Focus
Ocular PK/BE studies in research matrices
SIL IS with +4 Da mass shift
Matrix effect compensation; assay precision/accuracy review
Multi-fluoroquinolone tissue distribution studies
Analyte-specific deuterated IS
Co-elution matrix effect control; multi-analyte method review
Stability-indicating method development
High isotopic purity ISTD
Degradation product interference review; method stability assessment
Enantiomeric purity determination (S-besifloxacin)
Deuterated IS orthogonal to chiral HPLC
Ionization variability correction; impurity quantification review
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